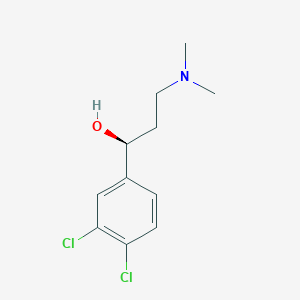
(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, specifically in the treatment of various diseases.
作用機序
The mechanism of action of (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol varies depending on the disease being treated. In cancer research, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes responsible for the breakdown of cellular proteins. In Alzheimer's disease research, this compound reduces the accumulation of amyloid-beta peptides by inhibiting the activity of beta-secretase, an enzyme responsible for the formation of amyloid-beta peptides. In Parkinson's disease research, this compound protects dopaminergic neurons from oxidative stress by inhibiting the activity of monoamine oxidase-B, an enzyme responsible for the breakdown of dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the disease being treated. In cancer research, this compound inhibits the growth of cancer cells and induces apoptosis. In Alzheimer's disease research, this compound reduces the accumulation of amyloid-beta peptides and improves cognitive function. In Parkinson's disease research, this compound protects dopaminergic neurons from oxidative stress and improves motor function.
実験室実験の利点と制限
The advantages of using (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol in lab experiments include its high potency, specificity, and low toxicity. However, the limitations of using this compound include its high cost and limited availability.
将来の方向性
There are several future directions for the research and development of (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another potential direction is the development of new derivatives of this compound with improved potency and specificity. Additionally, further research is needed to explore the potential applications of this compound in other diseases, such as Huntington's disease and multiple sclerosis.
合成法
The synthesis of (S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol involves the reaction of 3,4-dichlorobenzaldehyde with (S)-3-dimethylamino-1,2-propanediol in the presence of a catalyst. The reaction proceeds through a process of nucleophilic addition, followed by reduction, resulting in the formation of this compound.
科学的研究の応用
(S)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol has been extensively studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is one of the main causes of Parkinson's disease.
特性
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPILVGQYKXRO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649666 |
Source


|
| Record name | (1S)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161229-01-2 |
Source


|
| Record name | (1S)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
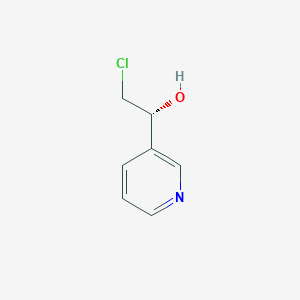

![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
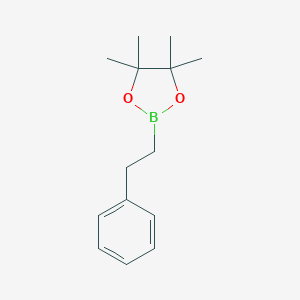
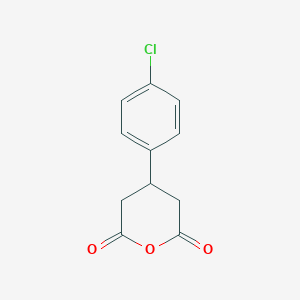
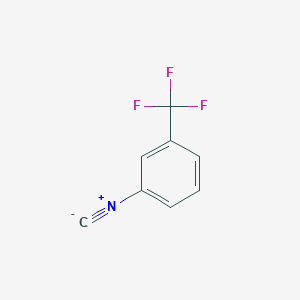
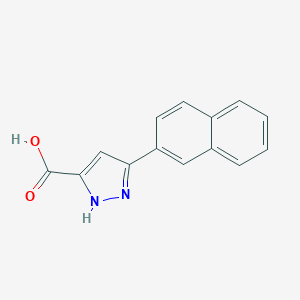



![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
